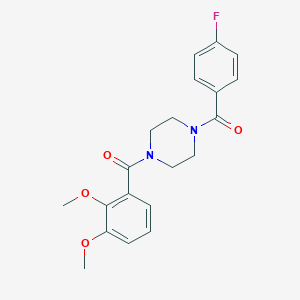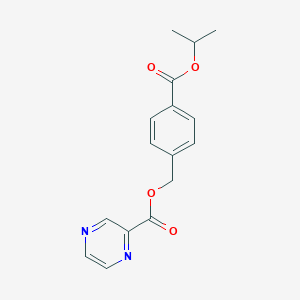
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has also been shown to have some affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmitter release, calcium signaling, and cell survival.
Biochemical and Physiological Effects
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This may be responsible for its neuroprotective effects in various neurological disorders. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has also been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing.
実験室実験の利点と制限
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of this receptor in various neurological disorders. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It is also highly toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine. One area of interest is in the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. This may lead to the development of more effective treatments for neurological disorders. Another area of interest is in the investigation of the sigma-1 receptor and its role in various physiological processes. This may lead to the development of new drugs that can target this receptor for the treatment of various diseases. Finally, there is also interest in the development of new methods for synthesizing 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine and other piperidine derivatives that can improve the yield and purity of these compounds.
合成法
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine can be synthesized using a variety of methods, including the reaction of cyclohexylmagnesium bromide with 4-piperidone, followed by reduction with sodium borohydride. Another method involves the reaction of cyclohexanone with 1-pyrrolidine, followed by reduction with lithium aluminum hydride. The yield of 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine using these methods is typically around 50-60%.
科学的研究の応用
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been widely used in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been used to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
製品名 |
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine |
|---|---|
分子式 |
C15H28N2 |
分子量 |
236.4 g/mol |
IUPAC名 |
1-cyclohexyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C15H28N2/c1-2-6-14(7-3-1)17-12-8-15(9-13-17)16-10-4-5-11-16/h14-15H,1-13H2 |
InChIキー |
MBDMPDVVPFZYRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCC3 |
正規SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)


![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)





![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

